5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
Overview
Description
“5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” is a complex organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of various substituents through reactions such as halogenation, fluorination, and etherification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency, minimize waste, and ensure consistent product quality. Key considerations would include the selection of raw materials, reaction optimization, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. Research may focus on understanding their interactions with biological targets and evaluating their efficacy in vitro and in vivo.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Studies may explore its activity against specific diseases, its pharmacokinetics, and its safety profile.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique properties could be leveraged to create products with enhanced performance or novel functionalities.
Mechanism of Action
The mechanism of action of “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
- 5-chloro-2-(4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, “5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone” may exhibit unique properties due to the specific arrangement of its substituents
Properties
IUPAC Name |
5-chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3FN2O3/c1-25-10-2-4-11(5-3-10)26-16-14(20)8-22-23(17(16)24)15-12(18)6-9(21)7-13(15)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTRLPMJALCHJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=C(C=C(C=C3Cl)F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134429 | |
Record name | 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672951-52-9 | |
Record name | 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672951-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(2,6-dichloro-4-fluorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301134429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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